1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946244-74-2
VCID: VC5314760
InChI: InChI=1S/C19H15ClN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)
SMILES: C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.79

1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946244-74-2

Cat. No.: VC5314760

Molecular Formula: C19H15ClN2O2

Molecular Weight: 338.79

* For research use only. Not for human or veterinary use.

1-benzyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 946244-74-2

Specification

CAS No. 946244-74-2
Molecular Formula C19H15ClN2O2
Molecular Weight 338.79
IUPAC Name 1-benzyl-N-(3-chlorophenyl)-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H15ClN2O2/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)
Standard InChI Key PWAJPCLJPPCHRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a dihydropyridine core substituted at the 1-position with a benzyl group and at the 3-position with a carboxamide linked to a 3-chlorophenyl ring. Key structural attributes include:

  • Benzyl group: Enhances lipophilicity, potentially improving blood-brain barrier penetration .

  • Chlorophenyl moiety: Introduces electron-withdrawing effects, influencing reactivity and target binding.

  • Dihydropyridine ring: Provides a planar structure conducive to π-π interactions with biological targets .

The IUPAC name, 1-benzyl-N-(3-chlorophenyl)-2-oxopyridine-3-carboxamide, reflects these substituents .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight338.79 g/mol
logP4.23 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface Area48.6 Ų
SolubilityLow aqueous solubility

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Formation of dihydropyridine core: Cyclocondensation of β-keto esters with ammonium acetate under reflux .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide.

  • Carboxamide coupling: Reaction of the carboxylic acid intermediate with 3-chloroaniline using coupling agents like HATU .

A representative yield of 45–60% has been reported for analogous compounds under optimized conditions (DMF, 80°C) .

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals at δ 8.84 (s, 1H, pyridine-H), 7.76–7.82 (m, aromatic H), and 4.61 (d, 2H, benzyl-CH2) .

  • Mass Spectrometry: ESI-MS m/z 339.1 [M+H]+^+ .

  • X-ray Crystallography: Confirms planar dihydropyridine ring and anti-conformation of the carboxamide group in related structures .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate moderate cytotoxicity:

  • HT-29 colon cancer: IC50_{50} = 18.7 μM .

  • DU145 prostate cancer: IC50_{50} = 22.3 μM .

Mechanistic studies suggest EGFR tyrosine kinase inhibition (docking score: -9.2 kcal/mol), disrupting signal transduction pathways .

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α levels by 42% at 10 mg/kg, likely through NF-κB pathway modulation.

Pharmacological Profile

ADMET Predictions

ParameterPredictionSource
Human Intestinal AbsorptionHigh (0.964)
Blood-Brain Barrier PenetrationModerate (0.727)
CYP2D6 InhibitionNon-inhibitor
Ames TestNegative

The compound adheres to Lipinski’s rules (MW <500, logP <5), indicating oral bioavailability .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceIC50_{50} (HT-29)
1-Benzyl-N-(3-chlorophenyl)-...None (reference)18.7 μM
1-(3-Chlorobenzyl)-N-(3-chlorophenyl)-...Additional chloro substitution14.2 μM
N-(3,5-Bis(trifluoromethyl)phenyl)-...Trifluoromethyl groups9.8 μM

Electron-withdrawing groups (e.g., -CF3_3) enhance potency but reduce solubility .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and chlorophenyl groups to optimize efficacy.

  • In Vivo Efficacy Models: Evaluation in xenograft models for pharmacokinetic profiling .

  • Target Identification: Proteomic approaches to elucidate off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator